

Unveiling the Hydrophobic Nature of Trihexyltetradecylphosphonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trihexyltetradecylphosphonium chloride*

Cat. No.: B1245204

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For Researchers, Scientists, and Drug Development Professionals

Trihexyltetradecylphosphonium chloride ($[P_{66614}Cl]$) is a quaternary phosphonium salt classified as an ionic liquid. Its molecular structure, featuring a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, imparts a significant hydrophobic character, making it a subject of interest in various scientific and industrial fields, including drug delivery and formulation. This technical guide provides an in-depth analysis of the hydrophobicity of **trihexyltetradecylphosphonium chloride**, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated mechanisms.

Physicochemical Properties and Hydrophobicity

The hydrophobicity of a compound is a critical determinant of its behavior in biological and chemical systems. For **trihexyltetradecylphosphonium chloride**, its pronounced nonpolar nature is a direct consequence of the long alkyl chains attached to the phosphonium cation. This structural feature governs its solubility, surface activity, and interactions with biological membranes.

Table 1: Physicochemical Properties of **Trihexyltetradecylphosphonium Chloride**

Property	Value	Reference
CAS Number	258864-54-9	[1] [2] [3]
Molecular Formula	C ₃₂ H ₆₈ ClP	[1] [2] [4]
Molecular Weight	519.31 g/mol	[1] [4]
Appearance	Clear to pale yellow liquid	[2]
Melting Point	< Room Temperature	[1]
Density (at 20-25 °C)	0.88 - 0.895 g/mL	[1] [2]
Viscosity (at 25 °C)	1824 cP	[1]
Predicted logP	9.1 - 12.69	[5]

The octanol-water partition coefficient (logP) is a widely accepted measure of a compound's hydrophobicity. While experimentally determined logP values for **trihexyltetradecylphosphonium chloride** are not readily available in the cited literature, predicted values range from 9.1 to 12.69, indicating a very high preference for the lipid phase over the aqueous phase.[\[5\]](#)

Surface Activity and Micellization

Due to its amphiphilic nature, possessing a charged, hydrophilic phosphonium head and long, hydrophobic alkyl tails, **trihexyltetradecylphosphonium chloride** exhibits surface-active properties. This means it can align at interfaces, such as air-water or oil-water, and reduce surface or interfacial tension. Above a certain concentration in a solution, known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles.

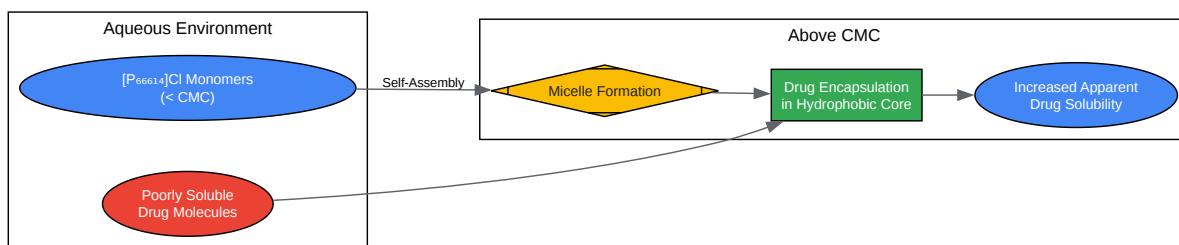
While a specific experimental CMC value for **trihexyltetradecylphosphonium chloride** in an aqueous solution is not provided in the search results, its structural similarity to other long-chain ionic liquids suggests it will form micelles. This behavior is crucial for its application as a solubilizing agent, where it can encapsulate poorly water-soluble drug molecules within the hydrophobic core of its micelles, thereby increasing their apparent solubility in aqueous media.[\[3\]](#)

Role in Drug Delivery

The hydrophobicity and surfactant properties of **trihexyltetradecylphosphonium chloride** make it a promising excipient in drug delivery systems. Its potential applications include enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) and facilitating their transport across biological membranes.^{[2][3]}

Mechanism of Enhanced Drug Solubility

The proposed mechanism for enhancing drug solubility involves the formation of micelles that can encapsulate hydrophobic drug molecules.

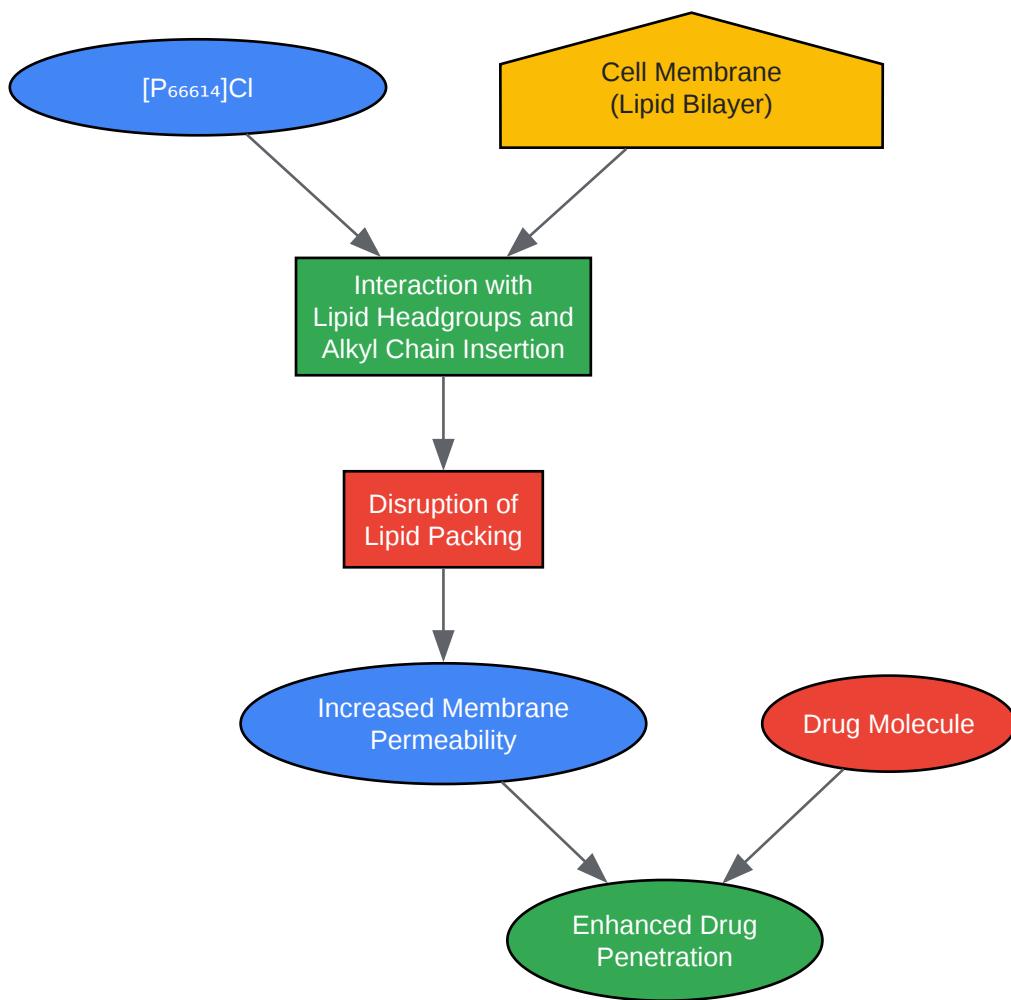


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Figure 1. Proposed mechanism of drug solubilization by **trihexyltetradecylphosphonium chloride**.

Potential as a Permeation Enhancer

The interaction of **trihexyltetradecylphosphonium chloride** with the lipid bilayers of cell membranes is a key aspect of its potential as a permeation enhancer. While specific studies on this compound are limited, the general mechanism for similar cationic surfactants involves the disruption of the ordered lipid structure, thereby increasing membrane fluidity and permeability.



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Figure 2. Hypothetical mechanism of skin penetration enhancement by trihexyltetradecylphosphonium chloride.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP)

A standard method for the experimental determination of logP for ionic liquids is the shake-flask method followed by quantification using a suitable analytical technique.

Workflow for logP Determination:

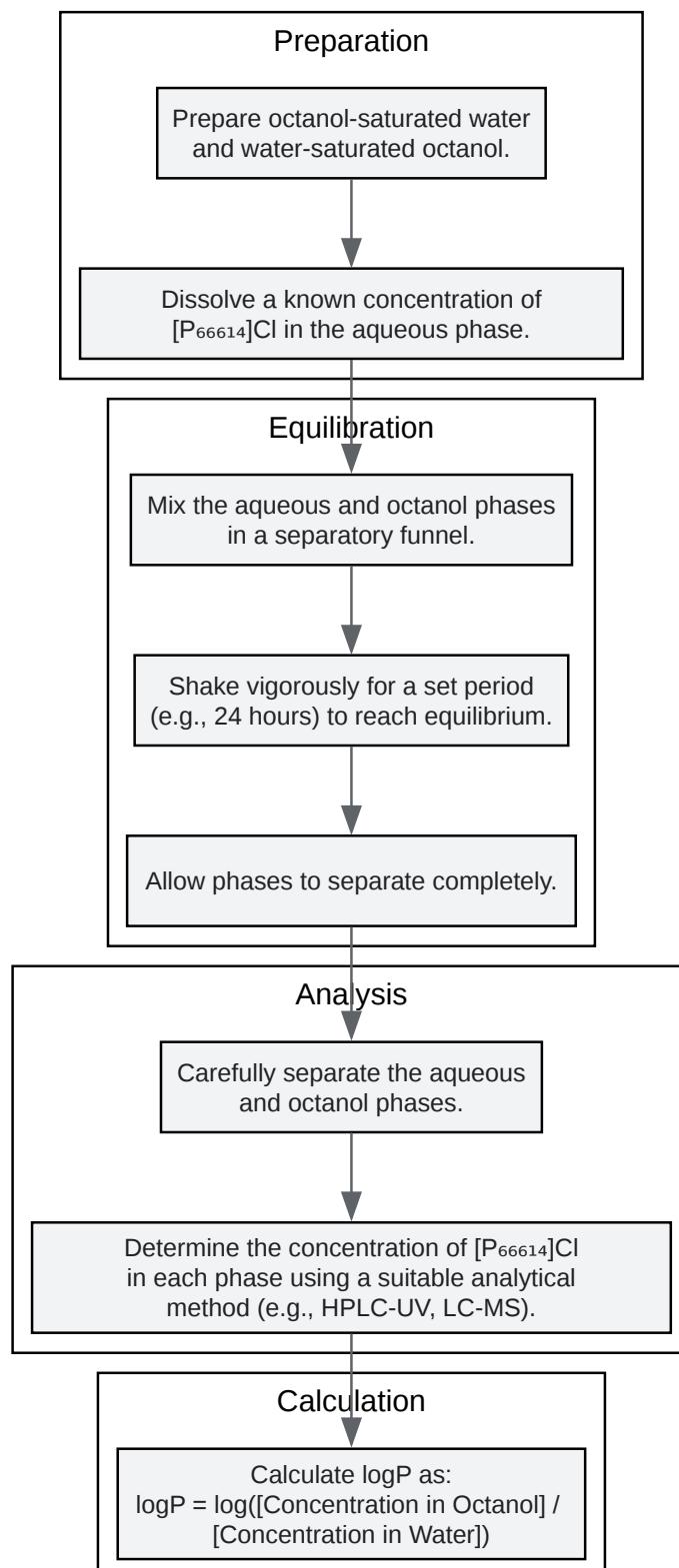
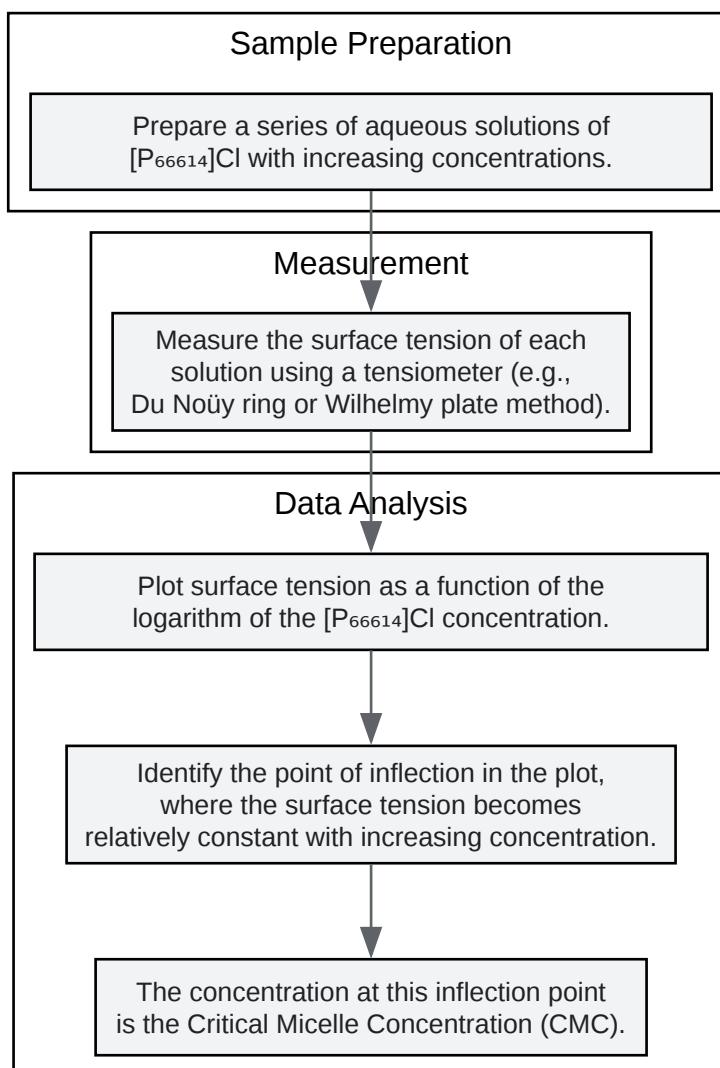
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Figure 3. Experimental workflow for the determination of the octanol-water partition coefficient ($\log P$).

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. Surface tensiometry is a common and direct method.

Workflow for CMC Determination by Surface Tensiometry:



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Figure 4. Experimental workflow for the determination of the Critical Micelle Concentration (CMC).

Conclusion

Trihexyltetradecylphosphonium chloride is a highly hydrophobic ionic liquid with significant potential in pharmaceutical sciences, particularly in the formulation and delivery of poorly soluble drugs. Its pronounced surface activity and ability to form micelles are central to its function as a solubilizing agent. Furthermore, its interaction with lipid membranes suggests its utility as a permeation enhancer. Further experimental studies are warranted to precisely determine its logP and CMC in aqueous systems and to fully elucidate its mechanisms of action in specific drug delivery applications. This technical guide provides a foundational understanding of the hydrophobic characteristics of **trihexyltetradecylphosphonium chloride** to support ongoing research and development in this area.

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- To cite this document: BenchChem. [Unveiling the Hydrophobic Nature of Trihexyltetradecylphosphonium Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245204#understanding-the-hydrophobicity-of-trihexyltetradecylphosphonium-chloride]

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